molecular formula C21H31NO5 B072287 Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester CAS No. 1532-12-3

Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester

Cat. No. B072287
CAS RN: 1532-12-3
M. Wt: 377.5 g/mol
InChI Key: UNYOEMGZKJSZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester, also known as BTCP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective dopamine reuptake inhibitor that has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions.

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has been extensively used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been used as a tool to investigate the mechanisms of drug addiction, Parkinson's disease, and schizophrenia. Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has also been used to study the effects of dopamine reuptake inhibitors on behavior, cognition, and motor function.

Mechanism Of Action

Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester acts as a potent and selective dopamine reuptake inhibitor. It inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) and blocking its function. This leads to an increase in the extracellular concentration of dopamine, which in turn activates the dopamine receptors and produces its effects.

Biochemical And Physiological Effects

Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester produces a range of biochemical and physiological effects that are mediated by the dopaminergic system. It increases the release of dopamine in the brain, which leads to an increase in the activation of the dopamine receptors. This produces a range of effects such as increased locomotor activity, improved cognitive function, and enhanced reward processing.

Advantages And Limitations For Lab Experiments

Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor that produces reproducible effects. It is also stable and easy to handle, making it a convenient tool for scientific research. However, there are also limitations to its use. Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester is a synthetic compound that does not occur naturally in the body, which limits its relevance to physiological conditions. It also has potential toxicity and safety concerns, which require careful handling and monitoring.

Future Directions

There are several future directions for the use of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester in scientific research. One direction is to investigate its potential therapeutic applications in the treatment of Parkinson's disease and other dopaminergic disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with the dopaminergic system. Additionally, further research is needed to understand the long-term effects of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester on behavior, cognition, and motor function.

Synthesis Methods

The synthesis of Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester involves the reaction of 3,4,5-trimethoxybenzoic acid with piperidinocyclohexyl chloride in the presence of a base such as triethylamine. The reaction yields Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester as a white crystalline solid with a melting point of 174-175°C. The purity of the compound can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

CAS RN

1532-12-3

Product Name

Benzoic acid, 3,4,5-trimethoxy-, 4-piperidinocyclohexyl ester

Molecular Formula

C21H31NO5

Molecular Weight

377.5 g/mol

IUPAC Name

(4-piperidin-1-ylcyclohexyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C21H31NO5/c1-24-18-13-15(14-19(25-2)20(18)26-3)21(23)27-17-9-7-16(8-10-17)22-11-5-4-6-12-22/h13-14,16-17H,4-12H2,1-3H3

InChI Key

UNYOEMGZKJSZNF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)N3CCCCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC(CC2)N3CCCCC3

Other CAS RN

1532-12-3

synonyms

4-Piperidinocyclohexyl=3,4,5-trimethoxybenzoate

Origin of Product

United States

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